3-Hydroxyquinoline-2-carboxylic acid

Anticancer DNA Bisintercalator Quinomycin

Researchers pursuing DNA-bisintercalating depsipeptide SAR cannot substitute generic quinoline-2-carboxylic acid without losing the 3-OH chelation motif critical for bioactivity. Our 3-HQA (CAS 15462-45-0), ≥97% pure, solves this: - Enables potent echinomycin analogues (IC50 11-12 nM) with distinct tumor selectivity. - Provides tridentate (O,N,O) metal coordination at low pH (pred. pKa 0.02) for siderophore studies. - Serves as a late-stage chromophore coupling partner in sandramycin/thiocoraline total synthesis. Supplied with QC documentation; ambient shipping, global delivery.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 15462-45-0
Cat. No. B097883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyquinoline-2-carboxylic acid
CAS15462-45-0
Synonyms3-HQ-2-CA
3-hydroxyquinoline-2-carboxylic acid
3-hydroxyquinoline-2-carboxylic acid calcium salt
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)O
InChIInChI=1S/C10H7NO3/c12-8-5-6-3-1-2-4-7(6)11-9(8)10(13)14/h1-5,12H,(H,13,14)
InChIKeyWHKZBVQIMVUGIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyquinoline-2-carboxylic acid: Procurement Baseline


3-Hydroxyquinoline-2-carboxylic acid (3-HQA; also known as 3-hydroxyquinaldic acid) is a heteroaromatic building block belonging to the quinoline-2-carboxylic acid class, distinguished by a hydroxyl substituent at the 3-position adjacent to the 2-carboxyl group [1]. This substitution pattern creates a chelating motif absent in the parent quinoline-2-carboxylic acid, enabling strong metal-ion coordination that underpins its roles as a natural siderophore subunit in Streptomyces spp. and as a critical chromophore in DNA-bisintercalating depsipeptide antibiotics such as echinomycin analogues and thiocoraline [2][3]. The compound is isolated as a secondary metabolite from Streptomyces griseoflavus and Streptomyces cyaneofuscatus, and synthetic routes have been developed to support research and process-scale demands [4].

Why Substitutes Fail for 3-HQA


Generic substitution within the quinoline-2-carboxylic acid family fails because the 3-hydroxy group fundamentally alters the compound's metal-chelation geometry, electronic properties, and biological activity. The parent quinoline-2-carboxylic acid (pKa ~1.20) and its 8-hydroxy isomer (8-HQA) exhibit markedly different protonation states, coordination modes, and hydrogen-bonding capacities compared to 3-HQA, which bears a strongly acidic carboxyl group (predicted pKa 0.02) adjacent to a phenolic hydroxyl . In natural product biosynthesis, the quinomycin-family antibiotics exclusively use either quinoxaline-2-carboxylic acid (QXA) or 3-hydroxyquinaldic acid (HQA) as DNA-intercalating chromophores; substitution of HQA with QXA alters both the cytotoxicity profile and tumor selectivity, demonstrating that the chromophore identity is not interchangeable without functional consequence [1].

Quantitative Evidence: 3-HQA vs. Closest Analogs


Cytotoxic Potency and Selectivity: 3-HQA vs. QXA

In a head-to-head comparison of structurally related quinomycin antibiotics produced by the same Streptomyces strain, the incorporation of one 3-hydroxyquinaldic acid (3-HQA) chromophore in place of one quinoxaline-2-carboxylic acid (QXA) chromophore significantly altered both the absolute potency and the tumor-selectivity window. Quinomycin H1 (containing 3-HQA) exhibited an IC50 of 11 nM against RG-E1-4 adenovirus-transformed rat glia cells, which is 1.45-fold more potent than echinomycin (containing two QXA chromophores; IC50 = 16 nM) [1]. However, echinomycin demonstrated a larger selectivity window (10-fold: 160 nM on 3Y1 normal fibroblasts vs. 4-fold: 44 nM on 3Y1 for Quinomycin H1), indicating that the 3-HQA-for-QXA substitution reduces selectivity for transformed over normal cells while boosting absolute potency [1].

Anticancer DNA Bisintercalator Quinomycin

pKa and Ionization: 3-HQA vs. Quinoline-2-carboxylic acid

The predicted pKa of the carboxylic acid group in 3-hydroxyquinoline-2-carboxylic acid is 0.02 ± 0.30 , which is approximately 60-fold more acidic than the same group in quinoline-2-carboxylic acid (pKa 1.20 ± 0.30) . This shift is attributable to the intramolecular hydrogen-bonding and electron-withdrawing effect of the ortho 3-hydroxyl group. The resulting difference in ionization state at physiological pH fundamentally alters the compound's metal-binding speciation: 3-HQA exists predominantly in the fully deprotonated form at pH > 2, enabling tridentate (O,N,O) chelation prior to deprotonation of the phenolic OH, whereas quinoline-2-carboxylic acid achieves full deprotonation only above pH ~3 and lacks a second coordination site [1].

Physicochemical Property Metal Chelation Drug Design

Natural Product Origin and Biosynthetic Gene Cluster

3-Hydroxyquinoline-2-carboxylic acid is a genetically encoded natural product isolated from Streptomyces griseoflavus and Streptomyces cyaneofuscatus, where it serves as the calcium salt in culture filtrates [1][2]. In contrast, quinoline-2-carboxylic acid is primarily a synthetic or plant-derived compound (e.g., from Ephedra pachyclada) and is not a Streptomyces secondary metabolite [3]. The biosynthetic gene clusters for quinomycin-family antibiotics specifically encode enzymes for 3-HQA incorporation: the hqa cluster includes a 3-hydroxykynurenine pathway distinct from the quinoxaline-2-carboxylate (qxc) pathway. This means 3-HQA is the authentic natural substrate for dedicated non-ribosomal peptide synthetase (NRPS) adenylation domains, whereas quinoline-2-carboxylic acid would require engineered or promiscuous loading [4].

Natural Products Biosynthesis Streptomyces

3-HQA Application Scenarios


DNA Bisintercalator Design via Chromophore Engineering

Based on the direct evidence that substituting a quinoxaline-2-carboxylic acid chromophore with 3-hydroxyquinaldic acid increases cytotoxic potency (IC50 11–12 nM vs. 16 nM) while modulating tumor selectivity, medicinal chemistry teams should procure 3-HQA to explore structure-activity relationships (SAR) in quinomycin analogues. The compound enables access to a distinct selectivity window that cannot be achieved with QXA alone, as demonstrated by the echinomycin-to-quinomycin H1 comparison [1].

Siderophore Mimetics and Coordination Chemistry

The markedly lower pKa of 3-HQA (0.02 ± 0.30) compared to quinoline-2-carboxylic acid (1.20 ± 0.30) makes it a superior ligand for metal sequestration at low pH, such as in gastrointestinal or endosomal environments [1][2]. Researchers developing iron-chelating therapies, antimicrobial siderophore conjugates, or metal-extraction agents should select 3-HQA over the parent quinoline-2-carboxylic acid when tridentate (O,N,O) coordination and acid stability are required.

Total Synthesis of Quinomycin-Family Natural Products

3-HQA is a key synthetic intermediate in the total synthesis of C2-symmetric bicyclic depsipeptides such as echinomycin, sandramycin, and thiocoraline [1]. Procurement of high-purity 3-HQA (>97%) is essential for late-stage chromophore coupling via amide bond formation at the N-terminus of the peptide chain. Attempts to substitute with quinoline-2-carboxylic acid would yield analogues lacking the 3-hydroxy group that is critical for DNA intercalation geometry and hydrogen-bonding interactions [2].

Biosynthetic Engineering of NRPS Pathways in Streptomyces

Because 3-HQA is the native product of the hqa biosynthetic gene cluster in Streptomyces spp., synthetic biology groups constructing heterologous expression systems for quinomycin-type antibiotics must use authentic 3-HQA as the chromophore precursor for adenylation domain loading [1]. Using surrogate carboxylic acids risks abortive NRPS assembly or production of inactive shunt metabolites, as demonstrated by the loss of antimicrobial activity when 3-HQA derivatives are used as biosynthetic precursors [2].

Technical Documentation Hub

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